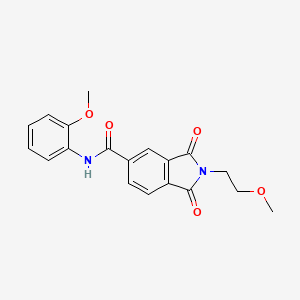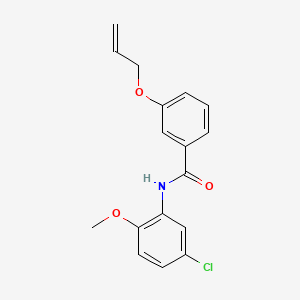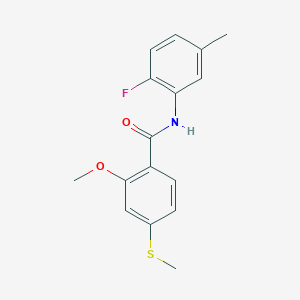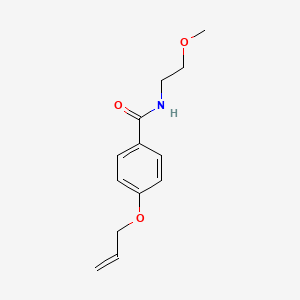![molecular formula C15H23ClN2O5 B4406407 4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)
4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride
Übersicht
Beschreibung
4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride, also known as MNI-301, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of intracellular signaling molecules that play important roles in cellular functions such as proliferation, differentiation, and apoptosis. PKC has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. MNI-301 has shown promise as a potential therapeutic agent for these and other diseases.
Wirkmechanismus
4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride works by inhibiting the activity of PKC enzymes, which are involved in many cellular processes. PKC enzymes are activated by various signals, including hormones, growth factors, and stress signals. Upon activation, PKC enzymes phosphorylate target proteins, leading to changes in cellular function. This compound binds to the regulatory domain of PKC enzymes, preventing their activation and subsequent phosphorylation of target proteins. This leads to a reduction in cellular signaling and changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. In animal models of diabetes, this compound improves insulin sensitivity and reduces blood glucose levels. In the heart and brain, this compound protects against ischemic injury, reducing the size of infarcts and improving functional recovery.
Vorteile Und Einschränkungen Für Laborexperimente
4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, allowing for specific inhibition of PKC enzymes without affecting other cellular processes. This compound has also been shown to be effective in a variety of cell and animal models, indicating its potential as a therapeutic agent. However, this compound has some limitations for use in lab experiments. Its complex synthesis process requires expertise in organic chemistry, making it difficult to produce in large quantities. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride. One area of research is the development of new and more efficient synthesis methods for this compound, allowing for larger-scale production. Another area of research is the testing of this compound in clinical trials, to determine its safety and efficacy in humans. In addition, further studies are needed to determine the potential use of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research is needed to identify potential side effects of this compound and develop strategies to mitigate them.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer drug. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes, suggesting its potential use in the treatment of diabetes. In addition, this compound has been shown to protect against ischemic injury in the heart and brain, indicating its potential use in the treatment of cardiovascular disease and stroke.
Eigenschaften
IUPAC Name |
4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-13-2-3-14(17(18)19)15(12-13)22-11-10-21-9-6-16-4-7-20-8-5-16;/h2-3,12H,4-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMAJIVGBTETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-formyl-1H-indol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4406336.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4406347.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4406361.png)

![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4406371.png)
![3-(4-methylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4406374.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)


![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)